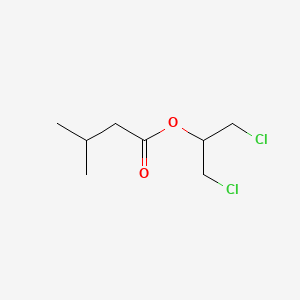
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from butanoic acid, which is a carboxylic acid, and has additional functional groups that make it unique.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of 3-methylbutanoic acid with 2-chloro-1-(chloromethyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts and optimized reaction conditions ensures that the process is economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester can undergo various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products
Hydrolysis: Yields 3-methylbutanoic acid and 2-chloro-1-(chloromethyl)ethanol.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Applications De Recherche Scientifique
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification and hydrolysis reactions.
Biology: May be used in the synthesis of biologically active molecules and in the study of metabolic pathways involving esters.
Industry: Used in the production of fragrances, flavorings, and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . In substitution reactions, the chlorine atoms are replaced by nucleophiles, resulting in the formation of new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3-methyl-, ethyl ester: Similar in structure but lacks the chlorine atoms, making it less reactive in substitution reactions.
Butanoic acid, 2-methyl-, ethyl ester: Another ester with a different alkyl group, leading to different physical and chemical properties.
Uniqueness
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of chlorine atoms, which make it more reactive in substitution reactions. This reactivity can be exploited in various chemical syntheses to produce a wide range of derivatives.
Propriétés
Numéro CAS |
88606-67-1 |
|---|---|
Formule moléculaire |
C8H14Cl2O2 |
Poids moléculaire |
213.10 g/mol |
Nom IUPAC |
1,3-dichloropropan-2-yl 3-methylbutanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-6(2)3-8(11)12-7(4-9)5-10/h6-7H,3-5H2,1-2H3 |
Clé InChI |
SNAXAHQPMUSTMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)OC(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)

![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
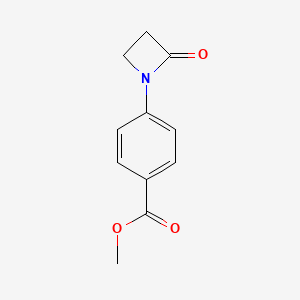
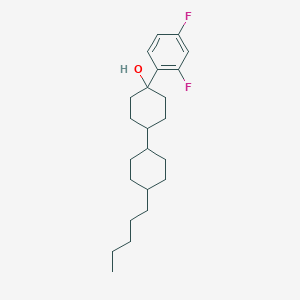
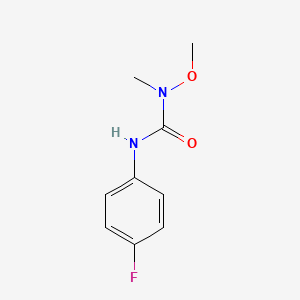
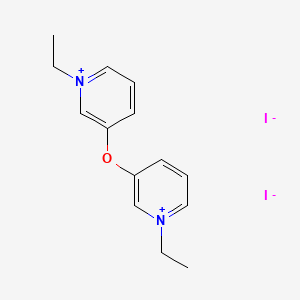
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
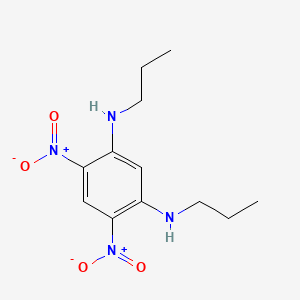

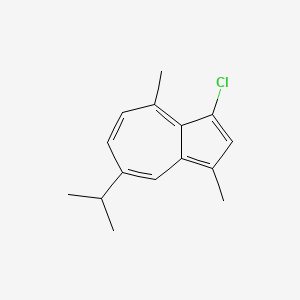

![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)

